molecular formula C5H13NO2S B1289069 2-(Isopropylsulfonyl)ethanamine CAS No. 320337-16-4

2-(Isopropylsulfonyl)ethanamine

Cat. No.: B1289069
CAS No.: 320337-16-4
M. Wt: 151.23 g/mol
InChI Key: FPMDQMBQVDRLPN-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)ethanamine is an organic compound with the molecular formula C5H13NO2S It is characterized by the presence of an ethanamine group attached to an isopropylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)ethanamine typically involves the reaction of isopropylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Stirring: Ensuring uniform mixing and reaction completion

    Purification: Techniques such as distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted ethanamines

Scientific Research Applications

2-(Isopropylsulfonyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanamine
  • 2-(Ethylsulfonyl)ethanamine
  • 2-(Propylsulfonyl)ethanamine

Uniqueness

2-(Isopropylsulfonyl)ethanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

2-propan-2-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDQMBQVDRLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621563
Record name 2-(Propane-2-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320337-16-4
Record name 2-(Propane-2-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to Procedure K. 2-iso-Propylsulfonylacetonitrile (0.50 g, 3.39 mmol) was dissolved in THF and warmed to reflux under N2. Borane dimethylsulfide (2M, 1.7 mL, 3.39 mmol) was added dropwise and the reaction was stirred for an additional 40 minutes at reflux. After cooling the reaction to rt, HCl (2 M in MeOH) was added to the reaction slowly due to gas evolution. The volatiles were removed and frexh methanol was added to the resulting residue. Again, the volatiles were removed and the resulting residue was taken up in CH2Cl2 (25 mL) and washed with saturated potassium carbonate (aqueous). The organic layer was dried over sodium sulfate and the volatiles were removed to afford the title compound. GC-MS m/z 152 (MH+).
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0.5 g
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